molecular formula C14H21N3O B8402556 4-(N-piperidinomethylcarbonyl-N-methyl-amino)-aniline CAS No. 262368-28-5

4-(N-piperidinomethylcarbonyl-N-methyl-amino)-aniline

Cat. No.: B8402556
CAS No.: 262368-28-5
M. Wt: 247.34 g/mol
InChI Key: BTHUVPGZNFZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-piperidinomethylcarbonyl-N-methyl-amino)-aniline is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

262368-28-5

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(4-aminophenyl)-N-methyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C14H21N3O/c1-16(13-7-5-12(15)6-8-13)14(18)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11,15H2,1H3

InChI Key

BTHUVPGZNFZKAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)CN2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CN(C(=O)CN1CCCCC1)c1ccc([N+](=O)[O-])cc1
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared analogously to Example Id by catalytic hydrogenation of 4-(N-piperidinomethylcarbonyl-N-methyl-amino)-nitrobenzene in methanol over palladium/charcoal.
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4-(N-piperidinomethylcarbonyl-N-methyl-amino)-nitrobenzene
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Synthesis routes and methods III

Procedure details

A mixture of 3.12 g (11.3 mmol) of N-Methyl-N-(4-nitrophenyl)-2-piperidin-1-yl-acetamide, 2.52 g (45.1 mmol) of Fe powder and 2.99 g (56.5 mmol) of NH4Cl in 65 mL of MeOH+25 mL of H2O is stirred and refluxed for 3.5 h. The cooled reaction is filtered, the precipitate is washed with MeOH and the filtrate and wash were combined and evaporated. The residue is redissolved in H2O, neutralized with K2CO3 and extracted with EtOAc. The combined extracts were treated with Darco, dried (MgSO4), evaporated and dried in vacuo to give 2.36 g (85%) of brown oil. 1H NMR (DMSO-d6 δ 6.85 (d, 2H, J=7.1 Hz), 6.51 (d, 2H, J=7.1 Hz), 3.30 (s, 2H), 2.78 (s, 3H), 2.24 (s, 4H), 1.50 (m, 6H); MS (ESI) m/z 248.0 (M+H).
Name
N-Methyl-N-(4-nitrophenyl)-2-piperidin-1-yl-acetamide
Quantity
3.12 g
Type
reactant
Reaction Step One
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2.99 g
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reactant
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0 (± 1) mol
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65 mL
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2.52 g
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catalyst
Reaction Step One
Yield
85%

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